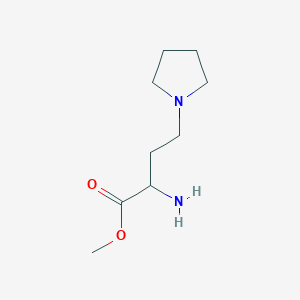
Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Amino Acid Derivative Synthesis: : One common method involves the reaction of 2-amino-4-(pyrrolidin-1-yl)butanoic acid with methanol in the presence of a strong acid catalyst like hydrochloric acid. This esterification reaction yields methyl 2-amino-4-(pyrrolidin-1-yl)butanoate.
-
Reductive Amination: : Another synthetic route includes the reductive amination of 4-(pyrrolidin-1-yl)butanal with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methyl 2-amino-4-(pyrrolidin-1-yl)butanoate is used as an intermediate in the synthesis of more complex molecules. Its pyrrolidine ring is a versatile scaffold for constructing various bioactive compounds.
Biology
Biologically, this compound is studied for its potential as a neurotransmitter analog due to its structural similarity to certain amino acids. It may interact with neurotransmitter receptors, influencing neurological pathways.
Medicine
In medicine, research focuses on its potential therapeutic applications, including its use as a precursor for drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system drugs.
Industry
Industrially, it is used in the synthesis of pharmaceuticals and agrochemicals. Its role as a building block in the production of complex organic molecules is crucial for developing new drugs and pesticides.
Wirkmechanismus
The mechanism of action of methyl 2-amino-4-(pyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. The exact pathways depend on the specific biological context and the receptors involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-4-(piperidin-1-yl)butanoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Methyl 2-amino-4-(morpholin-1-yl)butanoate: Contains a morpholine ring, offering different pharmacokinetic properties.
Methyl 2-amino-4-(pyrrolidin-1-yl)pentanoate: A longer carbon chain, which may affect its biological activity and solubility.
Uniqueness
Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate is unique due to its specific ring structure, which influences its binding affinity and selectivity for certain biological targets. The pyrrolidine ring provides a balance between rigidity and flexibility, making it a valuable scaffold in drug design.
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
methyl 2-amino-4-pyrrolidin-1-ylbutanoate |
InChI |
InChI=1S/C9H18N2O2/c1-13-9(12)8(10)4-7-11-5-2-3-6-11/h8H,2-7,10H2,1H3 |
InChI-Schlüssel |
MNENZQYJYOVEAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCN1CCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


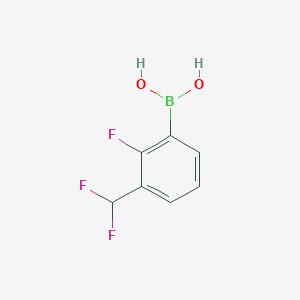




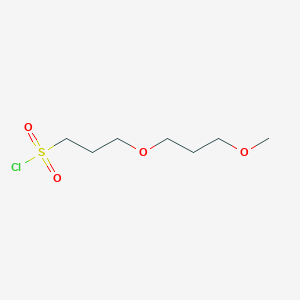
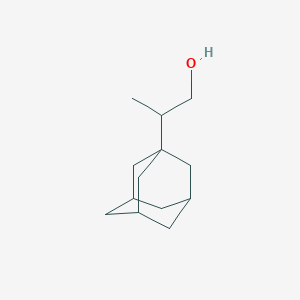

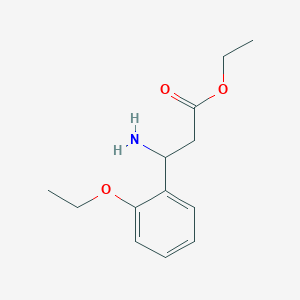



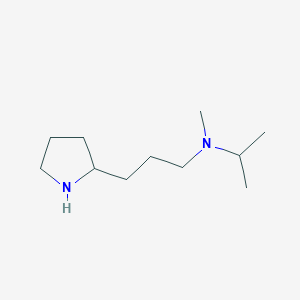
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
